- A mild method for synthesizing carboxylic acids by oxidation of aldoximes using hypervalent iodine reagents, Organic & Biomolecular Chemistry, 2018, 16(4), 541-544

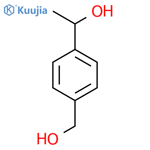

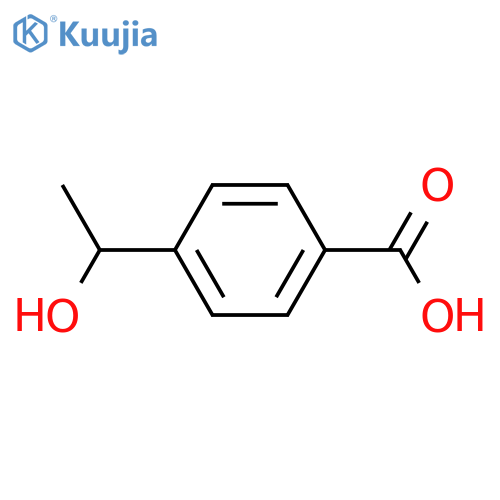

Cas no 97364-15-3 (4-(1-Hydroxyethyl)benzoic acid)

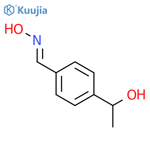

97364-15-3 structure

상품 이름:4-(1-Hydroxyethyl)benzoic acid

4-(1-Hydroxyethyl)benzoic acid 화학적 및 물리적 성질

이름 및 식별자

-

- 4-(1-Hydroxyethyl)benzoic acid

- Benzoic acid,4-(1-hydroxyethyl)-

- 4-(1-HYDROXY-ETHYL)-BENZOIC ACID

- S-4-(1-Hydroxy-ethyl)-benzoic acid

- Benzoic acid, 4-(1-hydroxyethyl)-

- 37668KC9FE

- Benzoic acid, P-1-hydroxyethyl-

- 4-(1-hydroxyethyl)-benzoic acid

- UBXQIJLWYJGCCO-UHFFFAOYSA-N

- AK140628

- ST2410949

- AB0069673

- Q27256637

- 4-(1-Hydroxyethyl)benzoic acid (ACI)

- Benzoic acid, p-1-hydroxyethyl- (4CI)

- 1-(4-Carboxyphenyl)ethanol

- 4-(1-hydroxyethyl)benzoicacid

- DTXCID70284532

- 97364-15-3

- C77341

- EN300-143456

- MFCD00870634

- DS-7140

- AC-20722

- CHEMBL335508

- Z1198155605

- AKOS006273174

- UNII-37668KC9FE

- XDA36415

- SCHEMBL891852

- DTXSID60333442

- CS-W021982

- SY115142

- DA-00084

-

- MDL: MFCD00870634

- 인치: 1S/C9H10O3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3,(H,11,12)

- InChIKey: UBXQIJLWYJGCCO-UHFFFAOYSA-N

- 미소: O=C(C1C=CC(C(C)O)=CC=1)O

계산된 속성

- 정밀분자량: 166.062994177g/mol

- 동위원소 질량: 166.062994177g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 2

- 수소 결합 수용체 수량: 3

- 중원자 수량: 12

- 회전 가능한 화학 키 수량: 2

- 복잡도: 159

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 1

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 표면전하: 0

- 상호 변형 이기종 수량: 아무것도 아니야

- 토폴로지 분자 극성 표면적: 57.5

- 소수점 매개변수 계산 참조값(XlogP): 1.4

실험적 성질

- 색과 성상: No data avaiable

- 밀도: 1.2±0.1 g/cm3

- 융해점: No data available

- 비등점: 336.6±25.0°C at 760 mmHg

- 플래시 포인트: 171.6±19.7 °C

- 굴절률: 1.579

- 증기압: 0.0±0.8 mmHg at 25°C

4-(1-Hydroxyethyl)benzoic acid 보안 정보

- 신호어:Warning

- 피해 선언: H302-H315-H319-H335

- 경고성 성명: P261-P305+P351+P338

- 보안 지침: H303+H313+H333

- 저장 조건:Sealed in dry,Room Temperature

4-(1-Hydroxyethyl)benzoic acid 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0985383-5g |

4-(1-Hydroxyethyl)benzoic acid |

97364-15-3 | 95% | 5g |

$650 | 2024-08-02 | |

| eNovation Chemicals LLC | D751674-10g |

4-(1-Hydroxyethyl)benzoic acid |

97364-15-3 | 97% | 10g |

$630 | 2023-09-02 | |

| Chemenu | CM126681-1g |

4-(1-hydroxyethyl)benzoic acid |

97364-15-3 | 95+% | 1g |

$*** | 2023-05-04 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H841848-250mg |

4-(1-Hydroxyethyl)benzoic acid |

97364-15-3 | 97% | 250mg |

842.40 | 2021-05-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PR146-250mg |

4-(1-Hydroxyethyl)benzoic acid |

97364-15-3 | 97% | 250mg |

¥265.0 | 2023-08-31 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H196129-5g |

4-(1-Hydroxyethyl)benzoic acid |

97364-15-3 | 97% | 5g |

¥2912.90 | 2023-09-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PR146-100mg |

4-(1-Hydroxyethyl)benzoic acid |

97364-15-3 | 97% | 100mg |

¥148.0 | 2023-08-31 | |

| Enamine | EN300-143456-50mg |

4-(1-hydroxyethyl)benzoic acid |

97364-15-3 | 95.0% | 50mg |

$28.0 | 2023-09-29 | |

| Enamine | EN300-143456-100mg |

4-(1-hydroxyethyl)benzoic acid |

97364-15-3 | 95.0% | 100mg |

$42.0 | 2023-09-29 | |

| Enamine | EN300-143456-500mg |

4-(1-hydroxyethyl)benzoic acid |

97364-15-3 | 95.0% | 500mg |

$93.0 | 2023-09-29 |

4-(1-Hydroxyethyl)benzoic acid 합성 방법

합성회로 1

반응 조건

1.1 Reagents: [Hydroxy(tosyloxy)iodo]benzene Solvents: Dimethyl sulfoxide , Water ; 30 min, rt; 24 h, rt

참조

합성회로 2

반응 조건

1.1 Reagents: Quinone Catalysts: Palladium, bis(acetonitrile)dichloro- , Tetracarbonyl-μ-hydro[(1,2,3,4,5-η)-1-hydroxylato-2,3,4,5-tetraphenyl-2,4-cyclop… Solvents: Isopropanol , Water ; 36 h, 85 °C

참조

- Formal hydration of non-activated terminal olefins using tandem catalysts, Chemical Communications (Cambridge, 2014, 50(20), 2608-2611

합성회로 3

반응 조건

1.1 Reagents: Sodium hydroxide Catalysts: Ruthenium dioxide Solvents: Isopropanol ; 60 min, 82 °C

참조

- Nanostructured RuO2 on MWCNTs: Efficient catalyst for transfer hydrogenation of carbonyl compounds and aerial oxidation of alcohols, Applied Catalysis, 2014, (2014), 84-96

합성회로 4

반응 조건

1.1 Reagents: Lithium hydroxide Solvents: Water ; 1 h, rt → 60 °C; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

참조

- Preparation of N-substituted nonaryl heterocyclyl amides as NMDA/NR2B antagonists for relieving pain, World Intellectual Property Organization, , ,

합성회로 5

반응 조건

1.1 Reagents: Sodium tert-butoxide , 1-Hydroxycyclohexyl phenyl ketone Solvents: Dichloromethane , Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

참조

- Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone, Journal of Organic Chemistry, 2023, 88(13), 8114-8122

합성회로 6

반응 조건

1.1 Catalysts: Iridium(1+), chloro[2-(4,5-dihydro-1H-imidazol-2-yl-κN3)pyridine-κN][(1,2,3,4,5-… Solvents: Water ; 5 min, 80 °C

1.2 Reagents: Formic acid ; 1 min, 80 °C; 4 h, 80 °C

1.2 Reagents: Formic acid ; 1 min, 80 °C; 4 h, 80 °C

참조

- Iridium-catalyzed efficient reduction of ketones in water with formic acid as a hydride donor at low catalyst loading, Green Chemistry, 2018, 20(9), 2118-2124

합성회로 7

반응 조건

1.1 Reagents: Isopropanol , Potassium tert-butoxide Catalysts: Ruthenium oxide , Graphene ; 12 h, 82 °C

참조

- Facile and homogeneous decoration of RuO2 nanorods on graphene nanoplatelets for transfer hydrogenation of carbonyl compounds, Catalysis Science & Technology, 2013, 3(6), 1485-1489

합성회로 8

반응 조건

1.1 Reagents: Hydrogen peroxide Catalysts: 1-Octanaminium, N-methyl-N,N-dioctyl-, sulfate (1:1) Solvents: Toluene , Water

참조

- Hydrogen peroxide oxidation of aldehydes to carboxylic acids: an organic solvent-, halide- and metal-free procedure, Tetrahedron Letters, 2000, 41(9), 1439-1442

합성회로 9

반응 조건

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt → 0 °C

1.2 Solvents: Tetrahydrofuran ; 1 h, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Solvents: Tetrahydrofuran ; 1 h, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

참조

- New NO-Releasing Pharmacodynamic Hybrids of Losartan and Its Active Metabolite: Design, Synthesis, and Biopharmacological Properties, Journal of Medicinal Chemistry, 2006, 49(8), 2628-2639

합성회로 10

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 3 h, 0 °C → rt; rt → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

참조

- How Substrate Solvation Contributes to the Enantioselectivity of Subtilisin toward Secondary Alcohols, Journal of the American Chemical Society, 2005, 127(35), 12228-12229

합성회로 11

반응 조건

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; < 0 °C; 0 - 10 °C; -10 - 0 °C

1.2 -10 - 0 °C; 2.5 h, 0 - 10 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; -5 - 5 °C; pH 2, -5 - 5 °C

1.2 -10 - 0 °C; 2.5 h, 0 - 10 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; -5 - 5 °C; pH 2, -5 - 5 °C

참조

- Study on synthesis of 4-vinylbenzoic acid, Zhejiang Huagong, 2010, 41(4), 7-9

합성회로 12

반응 조건

1.1 Catalysts: Tetrabutylammonium chloride , Palladium , Water Solvents: 2-Methyltetrahydrofuran ; 10 - 20 min, rt

1.2 Reagents: Sodium hypophosphite Solvents: Water ; 230 min, 60 °C

1.2 Reagents: Sodium hypophosphite Solvents: Water ; 230 min, 60 °C

참조

- Commutative reduction of aromatic ketones to arylmethylenes/alcohols by hypophosphites catalyzed by Pd/C under biphasic conditions, Tetrahedron, 2014, 70(12), 2088-2095

합성회로 13

반응 조건

1.1 Reagents: Potassium hydroxide Catalysts: 2427520-34-9 Solvents: Isopropanol ; 2 h, reflux

참조

- N-Heterocyclic Carbene (NHC)-Stabilized Ru0 Nanoparticles: In Situ Generation of an Efficient Transfer Hydrogenation Catalyst, Chemistry - A European Journal, 2020, 26(34), 7622-7630

합성회로 14

반응 조건

1.1 Reagents: Sodium borohydride

참조

- From alkylarenes to anilines via site-directed carbon-carbon amination, Nature Chemistry, 2019, 11(1), 71-77

합성회로 15

반응 조건

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene , Oxygen Catalysts: 1H-Imidazolium, 1,3-bis(2,6-dimethylphenyl)-4,5-dihydro-, chloride (1:1) Solvents: Acetonitrile , Water ; 14 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

참조

- NHC-catalysed highly selective aerobic oxidation of nonactivated aldehydes, Beilstein Journal of Organic Chemistry, 2013, 9, 602-607

합성회로 16

반응 조건

1.1 Reagents: Hydrogen peroxide Catalysts: Tetrabutylammonium iodide Solvents: Tetrahydrofuran , Water ; 24 h, rt

1.2 Reagents: Sodium carbonate Solvents: Water

1.2 Reagents: Sodium carbonate Solvents: Water

참조

- n-Bu4NI/H2O2-catalyzed mild conversion of hydroxamic acids to carboxylic acids, Tetrahedron Letters, 2023, 126,

합성회로 17

반응 조건

1.1 Reagents: Formic acid Catalysts: Iridium(1+), chloro[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]… Solvents: Water ; 12 h, 90 °C

참조

- Iridium catalysed highly efficient transfer hydrogenation reduction of aldehydes and ketones in water, Catalysis Communications, 2018, 117, 38-42

합성회로 18

반응 조건

1.1 Reagents: Carbon dioxide , Hantzsch ester , 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Catalysts: 2,9-Dimethyl-1,10-phenanthroline , Dibromo[1,2-di(methoxy-κO)ethane]nickel Solvents: Dimethylformamide ; 24 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

참조

- Carboxylation of Aromatic and Aliphatic Bromides and Triflates with CO2 by Dual Visible-Light-Nickel Catalysis, Angewandte Chemie, 2017, 56(43), 13426-13430

합성회로 19

반응 조건

1.1 Reagents: Sodium hypophosphite Catalysts: [N-[(1R,2R)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chlo… Solvents: Glycerol , 2-Methyltetrahydrofuran ; 24 h, 40 °C

참조

- Biphasic glycerol/2-methyltetrahydrofuran, ruthenium-catalyzed enantio-selective transfer hydrogenation of ketones using sodium hypophosphite as hydrogen donor, European Journal of Organic Chemistry, 2013, 2013(24), 5439-5444

합성회로 20

반응 조건

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; overnight, rt

참조

- Preparation of phosphorus derivatives as histone deacetylase inhibitors, World Intellectual Property Organization, , ,

4-(1-Hydroxyethyl)benzoic acid Raw materials

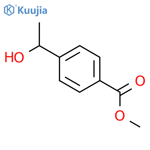

- Methyl 4-(1-hydroxyethyl)benzoate

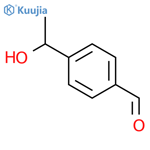

- Benzaldehyde,4-(1-hydroxyethyl)-

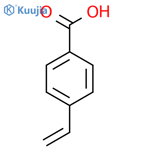

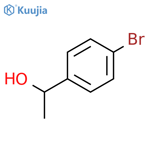

- 1-(4-bromophenyl)ethan-1-ol

- 1,4-Benzenedimethanol, a-methyl-

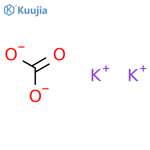

- Potassium carbonate

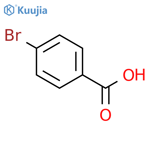

- 4-Bromobenzoic acid

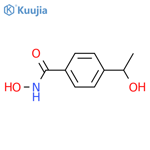

- Benzamide, N-hydroxy-4-(1-hydroxyethyl)-

- 4-Vinylbenzoic acid

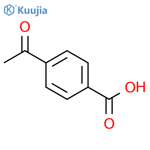

- 4-Acetylbenzoic acid

- Benzaldehyde,4-(1-hydroxyethyl)-, oxime

4-(1-Hydroxyethyl)benzoic acid Preparation Products

4-(1-Hydroxyethyl)benzoic acid 관련 문헌

-

Stephen G. Bell,Adrian B. H. Tan,Eachan O. D. Johnson,Luet-Lok Wong Mol. BioSyst. 2009 6 206

-

Stephen G. Bell,Adrian B. H. Tan,Eachan O. D. Johnson,Luet-Lok Wong Mol. BioSyst. 2009 6 206

97364-15-3 (4-(1-Hydroxyethyl)benzoic acid) 관련 제품

- 790-83-0(Diphenylmethane-4,4'-dicarboxylic Acid)

- 619-64-7(4-Ethylbenzoic acid)

- 46112-46-3(4-(2-Hydroxyethyl)benzoic acid)

- 283608-37-7(3-(1-Hydroxyethyl)benzoic Acid)

- 619-20-5(3-Ethylbenzoic acid)

- 320730-08-3(3-(2-hydroxyethyl)benzoic acid)

- 3010-83-1(Benzoic acid,3,3'-methylenebis-)

- 620-86-0(4-Benzylbenzoic Acid)

- 901031-08-1(3-(3-bromophenyl)-7,8-dimethoxy-1-(3-nitrophenyl)-1H-pyrazolo4,3-cquinoline)

- 1156158-72-3(N-(2-Fluoro-5-nitrophenyl)acrylamide)

추천 공급업체

Amadis Chemical Company Limited

(CAS:97364-15-3)4-(1-Hydroxyethyl)benzoic acid

순결:99%

재다:5g

가격 ($):321.0